molecular formula C15H21BN2O3 B13666753 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone

Cat. No.: B13666753
M. Wt: 288.15 g/mol
InChI Key: COQHGXLEZMSDOI-UHFFFAOYSA-N
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Description

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of alkylbenzenes to form pinacol benzyl boronate . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The dioxaborolane ring can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium periodate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone is unique due to its complex structure, which combines a dioxaborolane ring with a pyrrolo[3,2-b]pyridine moiety

Properties

Molecular Formula

C15H21BN2O3

Molecular Weight

288.15 g/mol

IUPAC Name

1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridin-1-yl]ethanone

InChI

InChI=1S/C15H21BN2O3/c1-10(19)18-7-6-12-13(18)8-11(9-17-12)16-20-14(2,3)15(4,5)21-16/h8-9H,6-7H2,1-5H3

InChI Key

COQHGXLEZMSDOI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3C(=O)C)N=C2

Origin of Product

United States

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